molecular formula C16H19N3O4S B5573405 2-(2-methoxy-N-methylsulfonylanilino)-N-(pyridin-3-ylmethyl)acetamide

2-(2-methoxy-N-methylsulfonylanilino)-N-(pyridin-3-ylmethyl)acetamide

Cat. No.: B5573405
M. Wt: 349.4 g/mol
InChI Key: LZQHRODOLFRAES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-methoxy-N-methylsulfonylanilino)-N-(pyridin-3-ylmethyl)acetamide is a useful research compound. Its molecular formula is C16H19N3O4S and its molecular weight is 349.4 g/mol. The purity is usually 95%.
The exact mass of the compound N~2~-(2-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-(3-pyridinylmethyl)glycinamide is 349.10962727 g/mol and the complexity rating of the compound is 506. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Methodologies and Chemical Properties

  • Weinreb Amide Based Synthetic Equivalents : New synthetic equivalents based on Weinreb Amide functionality were developed for the synthesis of 4-aryl-1,2,3,4-tetrahydroisoquinoline frameworks. These methodologies involve simple reactions like N-benzylation and addition of arylmagnesium halide, facilitating the synthesis of protected 4-aryl-1,2,3,4-tetrahydroisoquinolines through reduction and acid-promoted cyclization steps (Harikrishna Kommidi et al., 2010).

  • Glycosyl Triflates Generation : The combination of S-(4-methoxyphenyl) benzenethiosulfinate (MPBT) and trifluoromethanesulfonic anhydride forms a powerful system for activating thioglycosides via glycosyl triflates. This method allows for rapid and clean conversion of glycosyl triflates to glycosides in good yield and selectivity (D. Crich & Mark Smith, 2000).

Biological Activities and Potential Therapeutic Applications

  • Antitumor Activity of Sulfonamides : Sulfonamide-focused libraries have been evaluated for antitumor activity, revealing compounds such as N-[2-[(4-hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzenesulfonamide and N-(3-chloro-7-indolyl)-1,4-benzenedisulfonamide as potent cell cycle inhibitors. These compounds disrupt tubulin polymerization or affect the cell cycle, demonstrating potential as oncology therapeutics (T. Owa et al., 2002).

  • Osteoclastogenesis and Bone Loss Prevention : A study on N-phenyl-methylsulfonamido-acetamide (PMSA) derivatives investigated their ability to inhibit osteoclast differentiation and prevent estrogen-dependent bone loss in mice. The study provides insights into the potential therapeutic applications of these compounds in treating postmenopausal osteoporosis (Eunjin Cho et al., 2020).

Properties

IUPAC Name

2-(2-methoxy-N-methylsulfonylanilino)-N-(pyridin-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4S/c1-23-15-8-4-3-7-14(15)19(24(2,21)22)12-16(20)18-11-13-6-5-9-17-10-13/h3-10H,11-12H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZQHRODOLFRAES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N(CC(=O)NCC2=CN=CC=C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.